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Compound of Interest

Compound Name: 2-Chloro-3,4-difluorophenol

CAS No.: 1159512-40-9

Cat. No.: B3086426 Get Quote

Technical Monograph: 2-Chloro-3,4-
difluorophenol
Strategic Applications in Medicinal Chemistry & Advanced Synthesis

Executive Summary
2-Chloro-3,4-difluorophenol (CAS 1159512-40-9) represents a high-value halogenated

scaffold in modern drug discovery, particularly within the central nervous system (CNS)

therapeutic area. Unlike generic chlorophenols, this specific isomer offers a unique "metabolic

shield" effect. The precise arrangement of fluorine atoms at the 3- and 4-positions, combined

with the steric bulk and electronic modulation of the 2-chloro group, makes it an ideal building

block for 5-HT2C receptor modulators and next-generation agrochemicals.

This guide analyzes the compound's synthetic utility, detailing its transformation into

benzoxazepine cores and its role in bioisosteric replacement strategies.

Chemical Profile & Structure-Activity Relationship
(SAR)
The utility of 2-Chloro-3,4-difluorophenol stems from its electronic landscape. The phenolic

hydroxyl group (-OH) activates the ring, while the three halogen atoms creates a push-pull
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electronic system that directs subsequent electrophilic substitutions (EAS) to specific positions,

primarily the para position relative to the hydroxyl, if unoccupied.

Key Physicochemical Properties[1][2]
Property Data Relevance to Synthesis

CAS Number 1159512-40-9
Unique identifier for

procurement/regulatory.

Molecular Formula C₆H₃ClF₂O
Halogen-rich core for

lipophilicity modulation.

Molecular Weight 164.54 g/mol
Low MW allows for "fragment-

based" drug design.

Physical State Solid (Crystalline)
Stable handling; requires inert

atmosphere storage.

Acidity (pKa) ~7.5 - 8.0 (Est.)

More acidic than phenol (pKa

10) due to electron-

withdrawing F/Cl.

LogP ~2.5

Optimal lipophilicity for CNS

penetration when incorporated

into drugs.

SAR Implications[1][3]
Metabolic Blocking: The C3 and C4 fluorines block P450-mediated hydroxylation, extending

the half-life of derived drugs.

Orthogonal Reactivity: The C2-Chlorine serves as a handle for palladium-catalyzed cross-

coupling (e.g., Suzuki-Miyaura) or can be retained to induce specific conformational twists in

the final drug molecule.

Synthetic Production Pathways
High-purity synthesis of 2-Chloro-3,4-difluorophenol is non-trivial due to the risk of isomer

scrambling. The most robust industrial route involves the diazotization of the corresponding
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aniline.

Protocol A: Synthesis from 2-Chloro-3,4-difluoroaniline
Mechanism: Sandmeyer-type hydroxylation. Precursor: 2-Chloro-3,4-difluoronitrobenzene

(reduced to aniline).

Solubilization: Dissolve 2-chloro-3,4-difluoroaniline (1.0 eq) in 30% H₂SO₄ at 50°C.

Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical Control Point:

Temperature must not exceed 5°C to prevent diazonium decomposition.[1]

Hydrolysis: Transfer the cold diazonium salt solution into a boiling solution of 50%

H₂SO₄/water. The high acid concentration suppresses azo-coupling side reactions.

Extraction: Steam distill the product or extract with dichloromethane (DCM).[2]

Purification: Recrystallize from hexanes to achieve >98% purity.

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthesis of 2-Chloro-3,4-difluorophenol via the diazonium hydrolysis

pathway.

Advanced Application: 5-HT2C Receptor Modulators
The most authoritative application of this scaffold is in the synthesis of

hexahydropyrazinobenzoxazepines, a class of compounds investigated for treating obesity and

epilepsy. The 2-chloro-3,4-difluoro motif is essential for binding affinity and selectivity against

the 5-HT2A and 5-HT2B receptors (avoiding valvulopathy side effects).

Protocol B: Regioselective Bromination & Cyclization
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Reference Grounding: This protocol adapts methodologies described in patent literature for 5-

HT2C agonists [1].

Objective: Functionalize the C6 position (para to the fluoro, ortho to the hydroxyl) to prepare for

ring closure.

Step-by-Step Methodology:

Reagents: 2-Chloro-3,4-difluorophenol (1.0 eq), Diisopropylamine (2.0 eq), N-

Bromosuccinimide (NBS, 1.0 eq).

Solvent: Dichloromethane (DCM).

Conditioning: Cool the phenol/amine solution to -5°C. The amine acts as a proton scavenger

and directs the bromination.

Addition: Add NBS portion-wise over 30 minutes.

Why? Rapid addition causes exotherms that lead to di-bromination impurities.

Reaction: Stir for 2.5 hours at -5°C.

Workup: Quench with 1M HCl. Wash organic layer with saturated sodium bicarbonate.

Result: Yields the brominated intermediate, which is then cyclized with a pyrazine fragment

to form the tricyclic benzoxazepine core.

Visualization: Drug Discovery Workflow
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Figure 2: Utilization of 2-Chloro-3,4-difluorophenol in the synthesis of tricyclic CNS

therapeutics.[3]

Handling & Safety Protocols
As a halogenated phenol, this compound presents specific hazards. It is corrosive to tissue and

potentially toxic if inhaled.[4]
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Hazard Class GHS Code Mitigation Strategy

Skin Corrosion H314

Double-gloving (Nitrile +

Laminate). Immediate

diphoterine wash upon

contact.

Acute Toxicity H302/H312
Handle only in a fume hood

with a face velocity >0.5 m/s.

Environmental H411

Collect all aqueous waste for

halogenated disposal. Do not

release to drains.

Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (pinking) upon prolonged

exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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